molecular formula C13H18BNO4 B1602994 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane CAS No. 590418-04-5

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B1602994
M. Wt: 263.1 g/mol
InChI Key: HIRQDWNXNTWLEM-UHFFFAOYSA-N
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Description

There is no specific description available for “4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane” based on the search results12.



Synthesis Analysis

There is no specific information available on the synthesis of “4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane” based on the search results12.



Molecular Structure Analysis

There is no specific information available on the molecular structure of “4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane” based on the search results12.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of "4,4,5,5-Tetramethyl-2-(3-m


Scientific Research Applications

Synthesis of Boron-Containing Stilbene Derivatives

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized for potential use in creating new materials for LCD technology and as intermediates in synthesizing conjugated polyene. These compounds also show promise in therapeutic applications for neurodegenerative diseases due to their biological activity, demonstrating the compound's utility in material science and medical research (Das et al., 2015).

Inhibitory Activity Against Serine Proteases

Derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have been synthesized and evaluated for their inhibitory activity against serine proteases, including thrombin. This research highlights the potential of these compounds in developing new therapeutic agents targeting serine protease-related diseases (Spencer et al., 2002).

Detection of Nitroaromatic Explosives

Polymers and copolymers containing tetraphenylsilole or tetraphenylgermole with dioxaborolane derivatives have been explored for the detection of nitroaromatic molecules such as nitrobenzene, dinitrotoluene, trinitrotoluene, and picric acid. This application is critical for security and environmental monitoring, showcasing the compound's role in developing sensitive detection systems for hazardous compounds (Sohn et al., 2003).

Lipogenic Inhibitors for Therapeutic Applications

The synthesis of a pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives has led to the identification of compounds with inhibitory effects on lipogenesis in mammalian hepatocytes. This research opens pathways to developing new lipid-lowering drugs, highlighting the compound's potential in addressing metabolic disorders (Das et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-8-10(6-7-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRQDWNXNTWLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626452
Record name 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

CAS RN

590418-04-5
Record name 4,4,5,5-Tetramethyl-2-(3-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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